Férédétate de sodium

Vue d'ensemble

Description

Il est principalement utilisé pour traiter l'anémie ferriprive en raison de sa biodisponibilité élevée et de ses effets secondaires gastro-intestinaux moins importants que d'autres sels de fer . Ce composé est particulièrement efficace pour reconstituer les réserves de fer dans l'organisme, ce qui en fait un agent thérapeutique précieux.

Applications De Recherche Scientifique

Sodium feredetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for iron quantification.

Biology: Employed in studies related to iron metabolism and transport in biological systems.

Industry: Added to food products to fortify them with iron, improving nutritional value.

Mécanisme D'action

Target of Action

Sodium Feredetate, also known as Ferric Sodium EDTA, is primarily targeted towards the iron stores in the body . Iron is a vital element for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen .

Mode of Action

In this compound, the iron is “insulated” or “sequestered” with the sodium salt of ethylenediamine tetra-acetic acid (EDTA) to form a chelate . This chelate is split within the gastrointestinal tract, releasing elemental iron which is then absorbed . The released iron contributes to the iron pool within the body, helping to restore normal hemoglobin levels and, consequently, improving oxygen transport .

Biochemical Pathways

The replenishment of iron stores and the return of hemoglobin to a normal level can improve quality of life, morbidity, prognosis in chronic disease, and outcomes in pregnancy .

Pharmacokinetics

Sodium Feredetate is a water-soluble compound with higher bioavailability than the ferrous iron salt preparations . After absorption, the elemental iron is distributed as follows: 60% to 70% is incorporated into hemoglobin and most of the remainder is present in storage forms, either as ferritin or haemosiderin, in the reticulo-endothelial system and to a lesser extent, hepatocytes . A further 4% is present in myoglobin and heme-containing enzymes, or bound to transferrin in plasma . Excretion is mainly in the feces .

Result of Action

The primary result of Sodium Feredetate’s action is the alleviation of symptoms of iron deficiency anemia . By replenishing the iron stores in the body, Sodium Feredetate helps restore normal hemoglobin levels, improving oxygen transport and reducing symptoms such as shortness of breath, fatigue, palpitations, tachycardia, and angina .

Action Environment

The absorption of Sodium Feredetate can be influenced by various environmental factors. For instance, food and beverages containing caffeine may reduce iron absorption . On the other hand, foods rich in vitamin C can increase the absorption of iron . Certain drugs can also interact with Sodium Feredetate, causing a decrease in its absorption and potentially a decrease in efficacy .

Analyse Biochimique

Biochemical Properties

Sodium feredetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with transferrin in plasma . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

Sodium feredetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .

Molecular Mechanism

The molecular mechanism of action of Sodium feredetate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Detailed information about its specific molecular mechanism of action is not currently available .

Temporal Effects in Laboratory Settings

The effects of Sodium feredetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium feredetate vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Sodium feredetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available .

Transport and Distribution

Sodium feredetate is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium feredetate and any effects on its activity or function are not currently well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le férédétate de sodium est synthétisé en faisant réagir du chlorure ferrique avec de l'acide éthylènediaminetétraacétique (EDTA) en présence d'hydroxyde de sodium. La réaction se produit généralement en milieu aqueux, et le pH est ajusté à environ 7-8 pour faciliter la formation du complexe fer-EDTA. La solution résultante est ensuite évaporée pour obtenir le this compound solide.

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des réacteurs à grande échelle où le chlorure ferrique et l'EDTA sont mélangés dans des conditions contrôlées. Le mélange réactionnel est agité en continu, et le pH est soigneusement surveillé et ajusté à l'aide d'hydroxyde de sodium. Le produit final est ensuite purifié et séché pour obtenir une poudre de this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le férédétate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut participer à des réactions d'oxydation où le fer du composé est oxydé à un état d'oxydation supérieur.

Réduction : Le fer dans le this compound peut être réduit à un état d'oxydation inférieur dans des conditions spécifiques.

Substitution : Le this compound peut subir des réactions de substitution où le fer est remplacé par d'autres ions métalliques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'acide ascorbique sont utilisés.

Substitution : Des sels métalliques comme le sulfate de cuivre et le chlorure de zinc peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Complexes de fer à l'état d'oxydation supérieur.

Réduction : Complexes de fer à l'état d'oxydation inférieur.

Substitution : Complexes métal-EDTA avec des métaux autres que le fer.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon pour la quantification du fer.

Biologie : Employé dans des études liées au métabolisme et au transport du fer dans les systèmes biologiques.

Industrie : Ajouté aux produits alimentaires pour les enrichir en fer, améliorant ainsi la valeur nutritionnelle.

5. Mécanisme d'action

Le this compound fonctionne en fournissant une source biodisponible de fer qui peut être facilement absorbée par l'organisme. Une fois ingéré, le fer est libéré du complexe EDTA dans l'environnement acide de l'estomac. Le fer libre est ensuite absorbé dans l'intestin grêle et transporté vers divers tissus où il est utilisé pour la synthèse de l'hémoglobine et d'autres fonctions essentielles. Le composant EDTA aide à prévenir la précipitation du fer et améliore sa solubilité et son absorption .

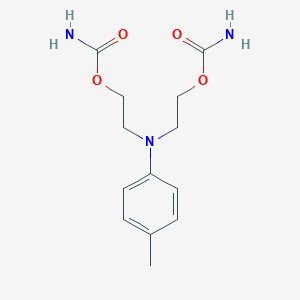

Composés similaires :

Sulfate ferreux : Un supplément de fer courant avec des effets secondaires gastro-intestinaux plus importants.

Fumarate ferreux : Un autre supplément de fer avec une biodisponibilité modérée.

Ascorbate ferreux : Connu pour sa biodisponibilité élevée, mais également associé à un inconfort gastro-intestinal.

Bisglycinate ferreux : Une forme chélatée de fer avec une bonne biodisponibilité et moins d'effets secondaires.

Unicité du this compound : Le this compound se distingue par sa biodisponibilité élevée et ses effets secondaires gastro-intestinaux moins importants que les autres suppléments de fer. Il est particulièrement efficace chez les patients atteints de maladies qui altèrent l'absorption du fer, telles que la maladie rénale chronique et la maladie inflammatoire de l'intestin .

Comparaison Avec Des Composés Similaires

Ferrous Sulfate: A common iron supplement with higher gastrointestinal side effects.

Ferrous Fumarate: Another iron supplement with moderate bioavailability.

Ferrous Ascorbate: Known for its high bioavailability but also associated with gastrointestinal discomfort.

Ferrous Bisglycinate: A chelated form of iron with good bioavailability and fewer side effects.

Uniqueness of Sodium Feredetate: Sodium feredetate stands out due to its high bioavailability and lower gastrointestinal side effects compared to other iron supplements. It is particularly effective in patients with conditions that impair iron absorption, such as chronic kidney disease and inflammatory bowel disease .

Propriétés

IUPAC Name |

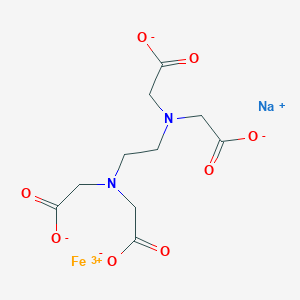

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ferric sodium EDTA, a highly bioavailable iron source, exerts its effects by delivering iron to the body. Iron is a crucial component of hemoglobin, a protein in red blood cells responsible for oxygen transport. [, , , , , ] When administered to individuals with iron deficiency anemia, ferric sodium EDTA increases iron absorption in the gut, leading to a rise in hemoglobin levels and improvement of anemia symptoms. [, , , , , , , ] This enhanced iron absorption is attributed to the ability of EDTA to prevent dietary iron inhibitors, such as phytates and polyphenols, from binding to iron, thus increasing its bioavailability. [, , , ]

ANone: Ferric sodium EDTA is a coordination complex formed between a ferric ion (Fe3+) and the chelating agent EDTA (ethylenediaminetetraacetic acid). While the exact spatial arrangement may vary, the complex essentially consists of a central iron atom surrounded by the EDTA molecule acting as a hexadentate ligand.

A: Ferric sodium EDTA demonstrates good stability and compatibility in various applications, particularly in food fortification. [, , , ] It remains stable even in the presence of dietary iron inhibitors like phytates and polyphenols, making it a suitable fortificant for foods rich in these compounds. [, , ]

- In wheat flour, a common fortification vehicle, ferric sodium EDTA exhibits good storage stability and does not negatively impact baking quality. [, ]

- Its encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions shows promise for controlled delivery in food products, further enhancing its stability and bioavailability. [, , , ]

ANone: While the provided research excerpts do not explicitly discuss the application of computational chemistry to ferric sodium EDTA, it is conceivable that such techniques have been employed. Molecular modeling and simulations could be used to:

- The EDTA component plays a crucial role in enhancing iron bioavailability by preventing the binding of dietary inhibitors. [, ]

A: Ferric sodium EDTA generally exhibits good stability, but its performance can be influenced by specific conditions. [, , , , , ]

- In food fortification, encapsulation within water-in-oil-in-water (W1/O/W2) double emulsions using lipophilic and hydrophilic emulsifiers shows promise for controlled delivery and enhanced stability. [, , ]

- The choice of carrier oil in these emulsions can significantly impact the in vitro bioaccessibility of ferric sodium EDTA. []

ANone: While the provided excerpts do not delve into the specific details of ferric sodium EDTA's PK/PD, we can infer some aspects:

- Absorption: Ferric sodium EDTA demonstrates superior absorption compared to traditional ferrous iron salts, particularly in the presence of dietary inhibitors. [, , , , , ]

ANone: Numerous studies highlight the efficacy of ferric sodium EDTA in improving iron status and alleviating anemia:

- In vitro studies: Show that ferric sodium EDTA exhibits superior iron dialyzability in breakfast cereals compared to elemental iron or ferrous sulfate, indicating enhanced bioavailability. []

- In vivo studies: Demonstrate its effectiveness in treating iron deficiency anemia in various populations, including pregnant women, elderly patients with chronic kidney disease, and children. [, , , , , , ]

- Observational studies: Support its efficacy in real-life clinical practice. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)